N-(4-carbamoylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16F3N3O3 and its molecular weight is 415.372. The purity is usually 95%.
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Scientific Research Applications
Antipathogenic Activity
Research into the synthesis and antipathogenic activity of new thiourea derivatives, including compounds with structural elements similar to the one , has shown promise. These compounds have been tested for their interaction with bacterial cells, both in free and adherent states. The antipathogenic activity was notably significant against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to grow in biofilms. This indicates potential for the development of novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antibacterial and Antifungal Activities
Compounds related to "N-(4-carbamoylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide" have also demonstrated antibacterial and antifungal activities. These activities are attributed to the compound's ability to interact with cell membranes and possibly inhibit the growth of various pathogens. The structural configuration of these compounds, including the presence of a trifluoromethyl group, contributes to their bioactivity, suggesting a pathway for the development of new antimicrobial drugs (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Inhibition of Met Kinase Superfamily
Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has revealed their potential as potent and selective Met kinase inhibitors. These compounds, through structural optimization, have shown complete tumor stasis in Met-dependent models following oral administration. This positions them as strong candidates for further development in cancer therapy, specifically targeting the Met kinase superfamily (Schroeder et al., 2009).
Gas Separation Applications
The synthesis and characterization of hyperbranched polyimides, including the use of compounds with similar structural features, have been explored for gas separation applications. This research demonstrates the potential of these materials in creating more efficient gas separation processes, which could be pivotal for various industrial applications (Fang, Kita, & Okamoto, 2000).
Mechanism of Action
Target of Action
The primary target of this compound is the Werner (WRN) helicase . WRN helicase plays a crucial role in maintaining genomic stability and is involved in DNA repair, replication, and transcription .
Mode of Action
The compound interacts with the WRN helicase, inhibiting its function . This interaction disrupts the normal activity of the helicase, leading to changes in DNA repair and replication processes .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways. These include the base excision repair (BER) , nucleotide excision repair (NER) , and mismatch repair (MMR) pathways . These pathways are responsible for repairing different types of DNA damage .
Result of Action
The inhibition of WRN helicase by this compound can lead to an accumulation of DNA damage, promoting the rapid growth of tumor cells . This can result in the accumulation of tumor-driven gene mutations, the generation of tumor heterogeneity, and the escape of apoptosis .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3/c22-21(23,24)15-4-1-3-13(11-15)12-27-10-2-5-17(20(27)30)19(29)26-16-8-6-14(7-9-16)18(25)28/h1-11H,12H2,(H2,25,28)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGZYAIDKSPCRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.